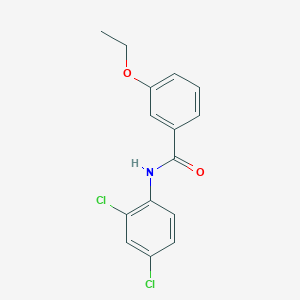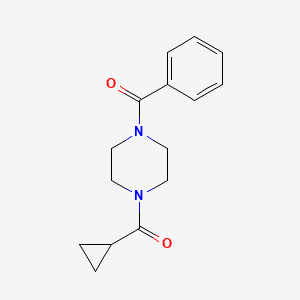
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DMFO, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be used in various assays to study its effects on different biological processes. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and is commercially available. However, one limitation is that 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not very water-soluble, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one research. One area of interest is the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties. Another area of interest is the study of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs to enhance its therapeutic potential. Additionally, the use of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in nanomedicine and drug delivery systems is an area of active research. Finally, the development of 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one-based biosensors for the detection of various biomolecules is another potential future direction.
Conclusion:
In conclusion, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown potential in various fields of scientific research. Its versatility and potential therapeutic applications make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to develop new 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one analogs with improved pharmacological properties.
Métodos De Síntesis
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods. The most commonly used method involves the reaction between 2,3-dimethoxybenzaldehyde and 3-fluoroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalyl chloride and triethylamine to obtain 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. Other methods include the use of different aldehydes and amines, as well as the use of different catalysts.
Aplicaciones Científicas De Investigación
4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,3-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have antioxidant and antibacterial properties.
Propiedades
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-15-8-4-5-11(16(15)23-2)10-14-18(21)24-17(20-14)12-6-3-7-13(19)9-12/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKYDDTGCYBPP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)


![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)
![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)

![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
